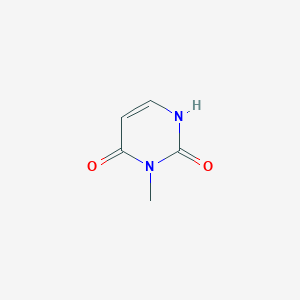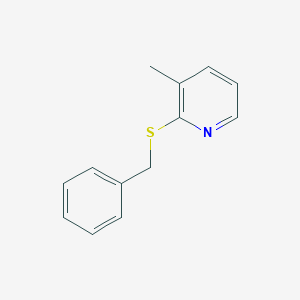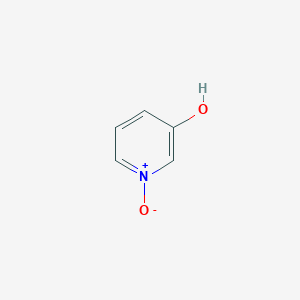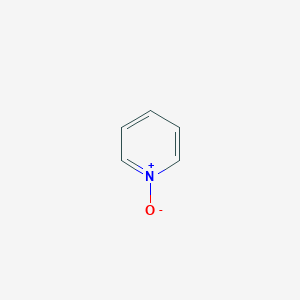
4-Iodoisoquinoline
Übersicht
Beschreibung
4-Iodoisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family . This molecule contains one iodine and one nitrogen atom, which make it a highly reactive and versatile compound with the potential to be used in a wide range of fields.
Synthesis Analysis
The synthesis of this compound involves various methods. For example, one method involves the reaction of isoquinolinium salts with copper (I) oxide, 1,10-Phenanthroline, and potassium iodide in methanol . Another method involves the Ptzinger quinoline synthesis, where isatin reacts with a-methylene carbonyl compound in the presence of a base in ethanol .Molecular Structure Analysis
The molecular formula of this compound is C9H6IN . It has an average mass of 255.055 Da and a monoisotopic mass of 254.954483 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 336.8±15.0 °C at 760 mmHg, and a flash point of 157.5±20.4 °C . It has a molar refractivity of 55.1±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 138.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
4-Iodoisoquinoline is valuable in synthesizing biologically and medicinally significant compounds, as demonstrated by its use in the gram-scale synthesis of a CRTH2 antagonist (Fang, Wang, & Wang, 2019).
It serves as a precursor in novel synthetic methods for producing 3-aryl-4-iodoisoquinolines, showcasing its importance in the creation of various isoquinoline derivatives under metal-free conditions (Naruto & Togo, 2021).
The compound finds use in electrophilic cyclization processes to generate functionalized isoquinoline N-oxides, a process crucial for the development of compounds with potential pharmacological applications (Ding & Wu, 2008).
This compound is integral in the alkyne activation processes for the synthesis of diverse organic compounds, highlighting its versatility in chemical synthesis (Yamamoto, Gridnev, Patil, & Jin, 2009).
It plays a critical role in identifying and characterizing bioactive compounds in traditional herbs, as seen in the comprehensive study of alkaloids in Eomecon chionantha Hance (Lu, Li, He, Cheng, & Yang, 2020).
This compound-based compounds show potential in neuroprotection research, particularly in the context of cerebral ischemia (Chen, Ogunshola, Yeoh, Jani, Papadakis, Nagel, Schofield, & Buchan, 2014).
The compound is pivotal in developing iodoisoquinoline-fused benzimidazole derivatives, indicating its significance in medicinal chemistry (Ouyang, Tang, Zhong, Zhang, & Li, 2011).
Safety and Hazards
Zukünftige Richtungen
Quinoline, a related compound to 4-Iodoisoquinoline, has been identified as an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, it is expected that this compound, with its unique properties, will also have significant potential for future drug development .
Biochemische Analyse
Biochemical Properties
It is known that isoquinoline derivatives have been found to exhibit antioxidant properties . Therefore, it is plausible that 4-Iodoisoquinoline may interact with enzymes, proteins, and other biomolecules in a similar manner, potentially acting as an antioxidant in biochemical reactions.
Cellular Effects
Isoquinoline derivatives have been found to exhibit various effects on cells, including influencing cell function, impacting cell signaling pathways, and affecting gene expression . It is possible that this compound may have similar effects on cells.
Molecular Mechanism
It is known that isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study has shown that the synthesis of this compound could be monitored over time using a method called ASAP (Atmospheric Solids Analysis Probe), which showed that the reaction product was readily seen after reacting at 110 ºC for 22 hours .
Metabolic Pathways
It is known that isoquinoline alkaloids, a class of compounds that includes this compound, are derived from the amino acid tyrosine .
Transport and Distribution
It is known that the compound is a solid at room temperature and should be stored in a dark place at 2-8°C .
Subcellular Localization
The localization of proteins and other biomolecules within cells can be predicted using machine learning methods .
Eigenschaften
IUPAC Name |
4-iodoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPCCFSUFGFVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348838 | |
| Record name | 4-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55270-33-2 | |
| Record name | 4-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
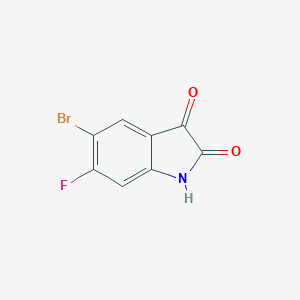
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
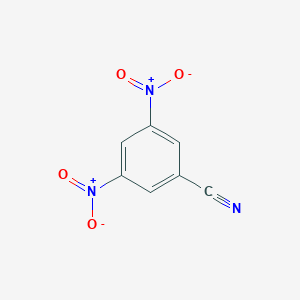


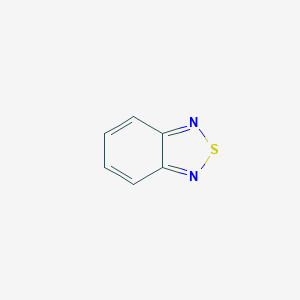
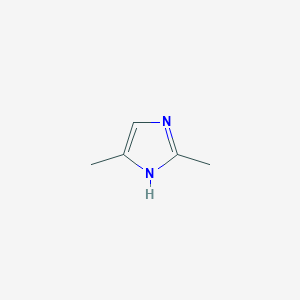
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
